alpha-Sarcin (Aspergillus giganteus)

Description

Properties

CAS No. |

86243-64-3 |

|---|---|

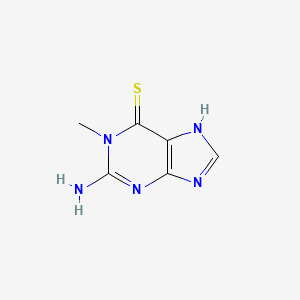

Molecular Formula |

C6H9N5S |

Molecular Weight |

183.24 g/mol |

IUPAC Name |

2-amino-1-methyl-3,7-dihydro-2H-purine-6-thione |

InChI |

InChI=1S/C6H9N5S/c1-11-5(12)3-4(9-2-8-3)10-6(11)7/h2,6,10H,7H2,1H3,(H,8,9) |

InChI Key |

AGCBAXQGWNTZMA-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=S)C2=C(N=CN2)N=C1N |

Origin of Product |

United States |

Biochemical Pathways and Enzymatic Biotransformation of 1 Methylthioguanine

Enzymatic Synthesis of 1-Methylthioguanine (B102985) and Related Methylated Thiopurines

The primary route for the formation of 1-methylthioguanine and other methylated thiopurines is through the action of the enzyme thiopurine S-methyltransferase (TPMT). nih.govnih.gov This enzyme plays a critical role in the metabolism of thiopurine drugs by catalyzing the S-methylation of compounds like 6-mercaptopurine (B1684380) and 6-thioguanine (B1684491). nih.govnih.gov

Role of Thiopurine Methyltransferase (TPMT) in S-Methylation of Thiopurines

Thiopurine S-methyltransferase (TPMT) is a cytosolic enzyme that facilitates the transfer of a methyl group to the sulfur atom of thiopurine drugs. ebi.ac.uknih.gov This process, known as S-methylation, is a major pathway for the catabolism and inactivation of thiopurines such as 6-mercaptopurine and 6-thioguanine. nih.govresearchgate.net The methylation of these compounds by TPMT shunts them away from the metabolic pathways that lead to the formation of active, cytotoxic thioguanine nucleotides (TGNs). researchgate.net Instead, it produces methylated metabolites like 6-methylmercaptopurine (B131649) (6-MMP) and 1-methylthioguanine (also referred to as 6-methylthioguanine). hres.cawikipedia.org

Genetic variations in the TPMT gene can lead to significant differences in enzyme activity among individuals. nih.govnih.gov People with inherited TPMT deficiency are at a higher risk of accumulating excessive levels of TGNs, which can cause severe hematopoietic toxicity. nih.gov Conversely, individuals with very high TPMT activity may be undertreated with standard doses. nih.gov The TPMT enzyme is responsible for the direct inactivation of thioguanine to its methylthioguanine base, which prevents its further conversion into cytotoxic TGN metabolites. wikipedia.org

S-Adenosyl-L-Methionine (SAM) as the Methyl Donor in TPMT-Catalyzed Reactions

The methylation reaction catalyzed by TPMT requires a methyl donor, a role fulfilled by S-adenosyl-L-methionine (SAM). researchgate.netuniprot.org SAM is a universal methyl donor in numerous biological transmethylation reactions. researchgate.netgoogle.com In the context of thiopurine metabolism, TPMT utilizes SAM to transfer a methyl group to the sulfur atom of thiopurines. uniprot.orggoogle.com This reaction converts SAM into S-adenosyl-L-homocysteine (SAH), which is a known inhibitor of the reaction. uniprot.orgwsu.edu

Beyond its role as a co-substrate, SAM can also stabilize the three-dimensional structure of the TPMT enzyme. researchgate.net The biologically active form of SAM has an S-configuration at the sulfur atom, and this is the isomer utilized by methyltransferases like TPMT. wsu.edu

Substrate Specificity and Kinetic Profiles of TPMT Towards Thiopurine Bases and Nucleotides

TPMT exhibits broad substrate specificity, catalyzing the S-methylation of various aromatic and heterocyclic sulfhydryl compounds. ebi.ac.uk Both 6-mercaptopurine and 6-thioguanine are effective substrates for TPMT. nih.gov Studies have shown that the enzyme can methylate not only the thiopurine bases but also their ribonucleotide derivatives. nih.gov However, the affinity of TPMT for thiopurine bases is generally higher than for the corresponding ribonucleosides or ribonucleotides, as indicated by lower Km values for the bases. nih.gov

Kinetic studies have provided insights into the enzyme's efficiency with different substrates. For instance, the Km of human kidney TPMT for 6-thioguanine was reported to be 0.2 mM at pH 7.5. uniprot.org Another study found the Km for 6-mercaptopurine to be 73.95 ± 11.13 µM with a kcat of 0.048 ± 0.002/s. researchgate.net In contrast, thioinosine monophosphate (TIMP), a metabolite of mercaptopurine, is a much better substrate for TPMT than thioguanine nucleotides (TGNs), which are considered poor substrates. nih.gov

| Substrate | Km (µM) | Vmax or kcat | pH | Source |

|---|---|---|---|---|

| 6-Mercaptopurine | 680 | 1.23 nmol/sec/mg | 6.5 | uniprot.org |

| 6-Mercaptopurine | 320 | Not Reported | 7.5 | uniprot.org |

| 6-Mercaptopurine | 73.95 ± 11.13 | 0.048 ± 0.002/s | Not Reported | researchgate.net |

| 6-Thioguanine | 200 | Not Reported | 7.5 | uniprot.org |

| S-adenosyl-L-methionine | 18.5 | Not Reported | 6.5 | uniprot.org |

| S-adenosyl-L-methionine | 1.7 | Not Reported | 7.5 | uniprot.org |

Interconnections within the Thiopurine Metabolic Network

The metabolic fate of thioguanine is intricately linked with other key enzymes in the purine (B94841) metabolic pathway, notably hypoxanthine-guanine phosphoribosyltransferase (HPRT) and guanase.

Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT) Pathway Interactions

Hypoxanthine-guanine phosphoribosyltransferase (HPRT) is a crucial enzyme in the purine salvage pathway. oncotarget.comoup.com It catalyzes the conversion of hypoxanthine (B114508) and guanine (B1146940) to their respective mononucleotides. hmdb.ca In the context of thiopurine metabolism, HPRT is responsible for the activation of 6-mercaptopurine and 6-thioguanine to their active nucleotide forms. oncotarget.comnih.gov Specifically, HPRT converts 6-thioguanine directly to 6-thioguanosine (B559654) monophosphate (TGMP). hres.canih.gov This is a critical step, as the resulting thioguanine nucleotides (TGNs) are the primary mediators of the cytotoxic effects of the drug. nih.govknmp.nl

The activity of HPRT competes with the catabolic pathways catalyzed by TPMT and xanthine (B1682287) oxidase. nih.gov High HPRT activity can lead to increased levels of TGNs, which has been associated with an increased risk of leukopenia. oup.com Conversely, resistance to thioguanine has been linked to a loss of HPRT activity, preventing the conversion of the drug into its active form. hres.ca

Competition between Anabolic and Catabolic Pathways of Thiopurines

The metabolic journey of thiopurines is characterized by a crucial competition between two opposing routes: the anabolic pathway that leads to therapeutically active compounds and the catabolic pathway that results in their inactivation and elimination. 1-Methylthioguanine, also known as methylthioguanine (me-TG) or 6-methylthioguanine (B125323) (6-MTG), is a product of the catabolic pathway. researchgate.netplos.org

Thiopurine drugs, such as azathioprine (B366305) and mercaptopurine, are prodrugs that are ultimately converted to thioguanine (TG). researchgate.netplos.org From this point, the metabolic pathways diverge.

Anabolic Pathway: The therapeutically beneficial route involves the conversion of thioguanine by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT) into active thioguanine nucleotides (TGNs). researchgate.netnih.gov These TGNs are the primary active metabolites responsible for the cytotoxic and immunosuppressive effects of thiopurine drugs, as they can be incorporated into DNA and RNA, leading to cell death. researchgate.netplos.org

Catabolic Pathway: Competing with this activation process is the catabolic pathway, which primarily serves to deactivate thiopurines. A key enzyme in this pathway is Thiopurine S-methyltransferase (TPMT). researchgate.netwikipedia.org TPMT catalyzes the S-methylation of thioguanine to form 1-Methylthioguanine, an inactive metabolite. researchgate.netnih.gov This methylation prevents thioguanine from being converted into its active TGN forms, effectively shunting the drug away from its therapeutic target. researchgate.netresearchgate.net The activity of the TPMT enzyme can vary significantly among individuals due to genetic polymorphisms, which influences the balance between active TGNs and inactive methylated metabolites like 1-Methylthioguanine. wikipedia.org

This balance is a critical determinant of both the efficacy and toxicity of thiopurine therapy. High TPMT activity can lead to a rapid conversion of thiopurines to 1-Methylthioguanine and other methylated metabolites, potentially reducing the concentration of active TGNs and leading to treatment resistance. ageb.be Conversely, low TPMT activity can result in higher levels of TGNs, increasing the therapeutic effect but also the risk of severe side effects like myelosuppression. wikipedia.org

Table 1: Key Enzymes in Anabolic vs. Catabolic Pathways of Thiopurines

| Pathway | Key Enzyme | Substrate(s) | Product(s) | Role |

|---|---|---|---|---|

| Anabolic | Hypoxanthine-guanine phosphoribosyltransferase (HPRT) | Thioguanine, Mercaptopurine | Thioguanine nucleotides (TGNs) | Activation |

| Catabolic | Thiopurine S-methyltransferase (TPMT) | Thioguanine, Mercaptopurine | 1-Methylthioguanine, Methylmercaptopurine | Inactivation |

| Catabolic | Xanthine Oxidase (XO) | Mercaptopurine, 6-Thioxanthine (B131520) | 6-Thiouric acid | Inactivation |

| Catabolic | Guanine Deaminase | Thioguanine | 6-Thioxanthine | Inactivation |

Influence of Xanthine Oxidase on Thiopurine Metabolism

Xanthine oxidase (XO) is another crucial enzyme involved in the catabolism of purines and their analogues, including thiopurines. cjhp-online.canih.gov Its primary role in this context is the oxidation of mercaptopurine to the inactive metabolite 6-thiouric acid. cjhp-online.caknmp.nl This action represents a significant catabolic route that competes with the anabolic conversion of mercaptopurine to active TGNs. knmp.nl

The influence of xanthine oxidase on the metabolism of thioguanine, and by extension the formation of 1-Methylthioguanine, is less direct. Thioguanine can be deaminated by the enzyme guanine deaminase to form 6-thioxanthine. nih.govwikipedia.org Subsequently, xanthine oxidase can convert 6-thioxanthine into 6-thiouric acid. wikipedia.orgknmp.nl This pathway represents another route for thioguanine inactivation.

However, it is important to note that the catabolism of thioguanine is considered less dependent on xanthine oxidase compared to mercaptopurine. wikipedia.orgknmp.nl For instance, the XO inhibitor allopurinol, which significantly blocks the breakdown of mercaptopurine, does not have the same blocking effect on thioguanine metabolism. wikipedia.org

Table 2: Influence of Xanthine Oxidase on Thiopurine Metabolites

| Thiopurine | Primary XO Substrate | Product of XO Action | Effect of XO Inhibition |

|---|---|---|---|

| Mercaptopurine | Yes | 6-Thiouric Acid | Increased levels of TGNs and methylated metabolites |

| Thioguanine | Indirect (acts on 6-thioxanthine) | 6-Thiouric Acid | Minimal direct effect on thioguanine levels |

Molecular and Cellular Mechanisms Mediated by 1 Methylthioguanine and Its Derivatives

Incorporation into Nucleic Acids

The biological activity of thiopurine compounds is contingent on their metabolic activation and subsequent integration into the nucleic acid framework of the cell. This process begins with the conversion of thiopurines into their active nucleotide forms, which can then be incorporated into both DNA and RNA, setting the stage for subsequent modifications and cellular responses.

Thiopurine drugs are prodrugs that undergo extensive intracellular metabolism to exert their effects. pharmgkb.orgoup.com A critical step in this pathway is the conversion to 6-thioguanine (B1684491) nucleotides (TGNs). pharmgkb.orgaacrjournals.org These metabolites, specifically the triphosphate form, 2'-deoxy-6-thioguanosine 5'-triphosphate (dTGTP), serve as substrates for DNA polymerases during replication. nih.govtandfonline.comoup.com The incorporation of the corresponding nucleoside, deoxythioguanosine (dTG), into the DNA strand is a prerequisite for the subsequent cytotoxic and mutagenic effects associated with these compounds. nih.govnih.gov This incorporation effectively replaces a guanine (B1146940) residue with a thioguanine analogue, creating a lesion in the DNA. oup.com

Once 6-thioguanine (⁶S G) is integrated into the DNA backbone, it becomes a substrate for a secondary, non-enzymatic modification. The thio-group at the 6th position of the purine (B94841) ring can be methylated. nih.govacs.org This reaction utilizes S-adenosyl-L-methionine (SAM), the cell's primary methyl group donor, to convert the DNA-incorporated 6-thioguanine into S⁶-methylthioguanine (S⁶mG). oup.comnih.govacs.org The resulting S⁶mG lesion is structurally analogous to O⁶-methylguanine (O⁶mG), a well-known mutagenic DNA adduct. acs.org This methylation step is crucial, as the S⁶mG lesion can lead to mispairing during subsequent rounds of DNA replication, often pairing with thymine (B56734) instead of cytosine. acs.orgscispace.com This mispairing event and its recognition by the DNA mismatch repair (MMR) system are considered key steps in the cytotoxic mechanism of thiopurines. oup.comacs.org

Thiopurine nucleotides are incorporated into both DNA and RNA, but studies indicate a significant preference for DNA. oup.com The extent of incorporation can vary, but it represents a substantial modification of the cellular nucleic acid pool. In patient cells undergoing thiopurine therapy, steady-state levels of DNA-incorporated 6-thioguanine are estimated to replace between 0.01% and 0.1% of the total DNA guanines. oup.com

Research using cultured human T-lymphoblastic leukemia cells (CCRF-CEM) provides more specific data on the differential incorporation. After a 24-hour treatment with 0.8 µM 6-thioguanine, DNA was found to be approximately 20-fold more heavily substituted than RNA. oup.com These findings highlight DNA as the primary macromolecular target for thioguanine incorporation.

| Nucleic Acid | Cell Type | % of Guanine Substituted by 6-TG | Reference |

|---|---|---|---|

| DNA | CCRF-CEM Cells | 1.1% | oup.com |

| RNA | CCRF-CEM Cells | 0.06% | oup.com |

| DNA | Patient Cells (estimated) | 0.01% - 0.1% | oup.com |

Methylation of DNA-Incorporated 6-Thioguanine to S6-Methylthioguanine (S6mG)

Structural and Functional Consequences on DNA

The substitution of a canonical guanine base with a thiopurine analogue introduces significant alterations to the local structure and stability of the DNA duplex, impacting its function and interaction with cellular machinery.

However, specific local changes are observable. When paired with cytosine (S⁶G-C), the base pair exhibits an opening of approximately 7-10 degrees toward the major groove. nih.govplos.org When mismatched with thymine (S⁶G-T), this opening is even more pronounced, at around 16 degrees. nih.gov In the S⁶G-T mismatch, the bases adopt a "wobble" configuration, with thymine shifted toward the major groove and S⁶G displaced toward the minor groove. nih.govoup.com These subtle but significant structural changes are key to the altered stability and biological recognition of the damaged DNA.

The presence of S⁶G in a DNA duplex has a measurable impact on its thermodynamic stability. Theoretical simulations and experimental data both indicate that the substitution of the oxygen at the C6 position with a larger, less electronegative sulfur atom leads to a destabilization of hydrogen bonding. oup.comoup.com

When S⁶G is paired with cytosine, the resulting duplex is moderately less stable than a canonical G-C pair. nih.gov This is reflected in a lower melting temperature (Tm) and less favorable Gibbs free energy of duplex formation. oup.comnih.gov The lifetime of an S⁶G-C base pair is dramatically reduced compared to a G-C pair, indicating a much faster rate of spontaneous "opening" or transient separation of the strands. oup.comoup.com For instance, one study measured the lifetime of a normal G-C pair to be ~125 milliseconds, while the S⁶G-C pair lifetime was only ~7 milliseconds. oup.comdntb.gov.ua

Interestingly, the S⁶G-T mismatch can be more stable than the S⁶G-C pair under certain conditions. nih.govoup.com While a G-T mismatch is highly destabilizing, the S⁶G-T mismatch has a stability similar to that of a G-T mismatch. nih.govoup.com The S⁶G-C pair has three hydrogen bonds in place, while the S⁶G-T wobble pair has only two. nih.gov The reduced stability of the S⁶G-C pair, despite having more hydrogen bonds, is attributed to the unfavorable stereochemistry and electronic properties introduced by the sulfur atom, which increases the base pair's dynamic motion. nih.govoup.com

| Base Pair | Change in Melting Temp. (ΔTm) vs. G-C Control | Change in Gibbs Free Energy (ΔG°37) vs. G-C Control | Base Pair Lifetime (τ) | Reference |

|---|---|---|---|---|

| G-C (Control) | N/A | N/A | ~125 ms | oup.comdntb.gov.ua |

| S⁶G-C | ~ -3 °C | ~ +1 kcal/mol (less stable) | ~7 ms | oup.comnih.govdntb.gov.ua |

| G-T Mismatch | ~ -10 °C | ~ +3 kcal/mol (less stable) | Below detection limit | oup.comnih.govdntb.gov.ua |

| S⁶G-T Mismatch | ~ -10 °C | ~ +3 kcal/mol (less stable) | ~2 ms | oup.comnih.govdntb.gov.ua |

Misincorporation Potential of S6-Methylthioguanine Leading to Thymine Pairing during Replication

Following the incorporation of the thiopurine prodrug 6-thioguanine (6-TG) into the genome, it can undergo non-enzymatic methylation, likely by S-adenosylmethionine (SAM), to form S6-methylthioguanine (S6-meTG). tandfonline.comacs.org This modified nucleobase is a crucial intermediate in the cytotoxic and mutagenic effects of thiopurines. A key feature of S6-meTG is its high potential for miscoding during DNA replication. acs.orgresearchgate.netnih.gov Unlike guanine, which pairs with cytosine, S6-meTG preferentially base pairs with thymine. tandfonline.comoup.com

Studies have shown that during DNA replication, thymine can be incorporated opposite S6-meTG with a probability that is roughly equal to the incorporation of cytosine. acs.orgnih.gov This misincorporation leads to the formation of S6-meTG:T mismatches in the newly synthesized DNA strand. acs.orgresearchgate.netoup.comnih.govnih.govnih.gov The structural similarity between S6-meTG:T and O6-methylguanine:T base pairs is notable, and both are recognized as replication errors by the cell's machinery. oup.com This mispairing event is a critical trigger for downstream cellular responses, including the activation of DNA repair pathways that ultimately contribute to the therapeutic effects of thiopurines. acs.orgnih.govnih.govnih.gov In human cells, S6-meTG has been found to be mutagenic, inducing G→A mutations at a frequency of approximately 39%. nih.govnih.govacs.org

Interaction with DNA Repair Pathways

Recognition of S6-Methylthioguanine:Thymine Mispairs by the Mismatch Repair (MMR) System

The S6-methylthioguanine:Thymine (S6-meTG:T) mispairs generated during DNA replication are recognized by the post-replicative Mismatch Repair (MMR) system. acs.orgoup.comnih.govnih.gov The human mismatch recognition complex, specifically the hMutSα heterodimer (composed of MSH2 and MSH6 proteins), directly binds to these S6-meTG:T mismatches. acs.orgoup.comnih.govoup.comoup.com This recognition process is a pivotal step, as it initiates the cascade of events that lead to the cytotoxic effects of thiopurines. acs.orgnih.gov

Interestingly, the efficiency of hMutSα binding can be influenced by the base located 5' to the S6-meTG lesion. nih.gov Research has also indicated that hMutSα can bind to S6-meTG:C pairs, particularly within a CpG sequence context, suggesting that the misincorporation of thymine may not be an absolute requirement for MMR system engagement in all instances. acs.orgnih.gov Cells deficient in MMR components, such as MSH2, are unable to bind the S6-meTG:T pair and consequently exhibit resistance to the cytotoxic effects of 6-thioguanine. nih.govashpublications.orgportlandpress.com This highlights the essential role of the MMR system in sensing this specific type of DNA damage. ashpublications.orgaacrjournals.org

| Component | Interaction with S6-Methylthioguanine:Thymine Mispair | Consequence of Interaction | Reference |

|---|---|---|---|

| hMutSα (MSH2/MSH6) | Directly binds to the S6-meTG:T mismatch. | Initiates the mismatch repair cascade, leading to cytotoxicity. | acs.orgoup.comnih.gov |

| MMR-deficient cells (e.g., lacking MSH2) | Fail to recognize and bind the S6-meTG:T mismatch. | Results in tolerance to thiopurines and resistance to their cytotoxic effects. | nih.govashpublications.orgportlandpress.com |

Role of Futile Mismatch Repair Cycles in Mediating Cellular Responses to Thiopurines

Once the MMR system recognizes the S6-meTG:T mismatch, it initiates a repair process on the newly synthesized daughter strand. researchgate.netaacrjournals.org However, because the S6-meTG lesion resides in the parental template strand, it is not removed by the MMR machinery. aacrjournals.orgresearchgate.net This leads to a series of repeated and unsuccessful repair attempts known as "futile mismatch repair cycles." nih.govresearchgate.netaacrjournals.orgaacrjournals.orgresearchgate.net

During these abortive cycles, the MMR system repeatedly incises the daughter strand opposite the persistent S6-meTG, creating single-strand breaks (SSBs). researchgate.netaacrjournals.orgaacrjournals.orgresearchgate.netaacrjournals.org The accumulation of these SSBs is a critical signal that triggers downstream cellular responses. aacrjournals.orgresearchgate.net These responses include the activation of cell cycle checkpoints, particularly a G2/M arrest, and ultimately, the initiation of apoptosis (programmed cell death). researchgate.netaacrjournals.orgtandfonline.com This process of futile repair is considered a primary mechanism by which thiopurines exert their cytotoxic effects in MMR-proficient cells. nih.govaacrjournals.orgtandfonline.com The continuous signaling from these irreparable lesions can also lead to excessive autophagy, which may contribute to cell death. aacrjournals.orgresearchgate.net

Effects on DNA Polymerase Activity and Replication Fidelity

The presence of S6-methylthioguanine in the DNA template affects the activity and fidelity of DNA polymerases during replication. While S6-meTG itself is not a strong block to DNA replication, its presence leads to significant misincorporation of nucleotides. nih.govnih.gov Specifically, it directs the incorporation of thymine opposite it, leading to a high frequency of G→A transition mutations. researchgate.netnih.govnih.gov Studies in human cells have shown that S6-meTG can cause these mutations at a rate of about 39%. nih.govacs.org

In contrast, the precursor lesion, 6-thioguanine (SG), is also mutagenic, though to a lesser extent, causing G→A mutations at a frequency of approximately 8% in human cells. nih.govacs.org The instability introduced by the S6G-C pair within the DNA duplex could cause a high-fidelity polymerase to perceive any base incorporated opposite it as an error, potentially leading to a futile cycle of nucleotide insertion and excision. oup.com This impact on replication fidelity and the subsequent creation of mismatches are central to the mutagenic and cytotoxic mechanisms of thiopurines. nih.govnih.gov

Modulation of Cellular Signaling and Metabolism

Inhibition of GTP-Binding Proteins (e.g., Rac1) by Thioguanosine Triphosphate (TGTP)

Beyond its effects on DNA, a key metabolite of thiopurines, 6-thioguanosine (B559654) triphosphate (TGTP), directly modulates cellular signaling by inhibiting small GTP-binding proteins, notably Rac1. nih.govoncohemakey.comuni-rostock.detandfonline.comtandfonline.com Rac1 is a member of the Rho family of GTPases that plays a crucial role in T-cell development and proliferation. oncohemakey.com

TGTP, which constitutes a major fraction of the total 6-thioguanine nucleotides (6-TGNs) in the cell, acts as a molecular mimic of GTP. tandfonline.comtandfonline.com It binds to Rac1, and this binding event inhibits the normal function of the protein. oncohemakey.comtandfonline.comtandfonline.com Specifically, TGTP-bound Rac1 has been shown to block the interaction with downstream effectors and guanine nucleotide exchange factors (GEFs) like Vav1, thereby preventing the activation of Rac1. tandfonline.comtandfonline.com This inhibition of Rac1 signaling suppresses the activation of downstream pathways, such as the mitogen-activated protein kinase (MEK) pathway, and ultimately leads to apoptosis in activated T-lymphocytes. oncohemakey.comtandfonline.comnih.gov This mechanism represents a DNA-independent pathway for thiopurine-induced immunosuppression and cytotoxicity. nih.govuni-rostock.de

| Metabolite | Target Protein | Mechanism of Action | Cellular Outcome | Reference |

|---|---|---|---|---|

| Thioguanosine Triphosphate (TGTP) | Rac1 (GTP-binding protein) | Binds to Rac1 in place of GTP, inhibiting its activation by blocking interaction with GEFs (e.g., Vav1). | Suppression of T-cell activation and proliferation; induction of apoptosis. | oncohemakey.comuni-rostock.detandfonline.comtandfonline.com |

Impact on De Novo Purine Synthesis Pathway via Methylthioinosine Monophosphate (MeTIMP)

The cytotoxic effects of thiopurine drugs are partly achieved through the inhibition of de novo purine synthesis (DNPS), a crucial pathway for the production of nucleotides required for DNA and RNA synthesis. pharmgkb.orgpatsnap.com A key metabolite in this mechanism is methylthioinosine monophosphate (MeTIMP), which is formed from the S-methylation of thioinosine monophosphate (TIMP) by the enzyme thiopurine S-methyltransferase (TPMT). mdpi.comaacrjournals.org

MeTIMP is a potent, non-competitive inhibitor of the enzyme glutamine-5-phosphoribosyl-1-pyrophosphate amidotransferase (GPAT), which catalyzes the first committed step in the de novo purine synthesis pathway. mdpi.com By inhibiting GPAT, both MeTIMP and its precursor TIMP effectively halt the production of purine ribonucleotides. mdpi.com This leads to a depletion of the intracellular pool of purine nucleotides, which subsequently impairs DNA and RNA synthesis and can inhibit cell growth or lead to cell death. nih.gov

The inhibitory effect of MeTIMP on DNPS is considered a significant contributor to the cytotoxic action of 6-mercaptopurine (B1684380) (6-MP). pharmgkb.org In contrast, the methylated metabolite of 6-thioguanine (6-TG), methylthioguanosine monophosphate (MeTGMP), is a much weaker inhibitor of DNPS. nih.govaacrjournals.org This distinction highlights a key difference in the mechanisms of these two thiopurine analogs, with DNPS inhibition being a more prominent feature of 6-MP's action due to the potent effect of MeTIMP. pharmgkb.orgnih.gov The depletion of purine nucleotides caused by MeTIMP can also lead to an increase in phosphoribosyl pyrophosphate (PRPP) levels, which may, in turn, stimulate pyrimidine (B1678525) biosynthesis and create an imbalance in nucleotide pools, further contributing to cytotoxicity. nih.gov

Table 1: Key Components in MeTIMP-Mediated Inhibition of De Novo Purine Synthesis

| Component | Type | Role/Mechanism of Action | Citation |

|---|---|---|---|

| 6-Mercaptopurine (6-MP) | Prodrug | Precursor that is metabolized to TIMP. | aacrjournals.org |

| Thioinosine Monophosphate (TIMP) | Metabolite | Immediate precursor to MeTIMP; also inhibits GPAT. | mdpi.com |

| Thiopurine S-Methyltransferase (TPMT) | Enzyme | Catalyzes the S-methylation of TIMP to form MeTIMP. | mdpi.comaacrjournals.org |

| Methylthioinosine Monophosphate (MeTIMP) | Active Metabolite | Potent inhibitor of de novo purine synthesis. | pharmgkb.orgnih.gov |

| Glutamine-5-Phosphoribosyl-1-Pyrophosphate Amidotransferase (GPAT) | Enzyme | The rate-limiting enzyme of the de novo purine synthesis pathway, which is inhibited by MeTIMP. | mdpi.com |

Disruption of Gene Transcription and RNA Processing by Thiopurine Analogs

Thiopurine analogs exert significant cytotoxic effects by disrupting the fundamental processes of gene transcription and RNA processing. This occurs through several mechanisms, including the incorporation of thiopurine metabolites into RNA and direct interference with transcriptional machinery.

Furthermore, specific methylated derivatives of thioguanine have been shown to directly interfere with the process of transcription. A notable example is S6-methylthioguanine (S6mG), a metabolite formed from thiopurine prodrugs. nih.gov When present on the transcribed strand of DNA, S6mG exhibits both potent inhibitory and mutagenic effects on transcription mediated by human RNA polymerase II. nih.gov It can cause the polymerase to stall, thus inhibiting transcriptional elongation, and can also lead to the misincorporation of nucleotides into the transcript, resulting in mutant proteins. nih.gov This transcriptional mutagenesis is a significant consequence of S6mG, distinguishing it from its precursor, 6-thioguanine (SG), which does not considerably compromise transcriptional fidelity or efficiency. nih.gov The disruption of transcription by S6mG may contribute to both the cytotoxic and the potential carcinogenic effects associated with long-term thiopurine use. nih.gov

Some thiopurine analogs can also disrupt the processing and maturation of glycoproteins by activating the unfolded protein response (UPR), which alters the landscape of the endoplasmic reticulum and interferes with proper protein folding. biorxiv.orgasm.org

Table 2: Comparative Effects of Thioguanine Metabolites on Gene Transcription

| Metabolite | Effect on Transcriptional Efficiency | Effect on Transcriptional Fidelity (Mutagenesis) | Citation |

|---|---|---|---|

| 6-Thioguanine (SG) | Little to no compromise | Little to no compromise | nih.gov |

| S6-Methylthioguanine (S6mG) | Strong inhibitory effect (stalls RNA polymerase) | Strong mutagenic effect (causes misincorporation) | nih.gov |

Induction of Cellular Apoptosis and Cell-Cycle Arrest through Molecular Mechanisms

Thiopurine analogs trigger programmed cell death (apoptosis) and halt the cell division cycle through multiple, interconnected molecular pathways. These mechanisms are critical to their cytotoxic and immunosuppressive functions.

A primary mechanism involves the incorporation of thiopurine metabolites, specifically deoxy-thioguanosine triphosphate (dGTP), into DNA. researchgate.net The subsequent methylation of the incorporated 6-thioguanine (SG) to S6-methylthioguanine (S6mG) can lead to mispairing with thymine during the next round of DNA replication. mdpi.comsanger.ac.uk This S6mG:T mismatch is recognized by the DNA mismatch repair (MMR) system, particularly the MutSα protein complex. sanger.ac.uk However, instead of correcting the mismatch, the MMR system engages in futile cycles of repair, which leads to the generation of DNA strand breaks. researchgate.net This persistent DNA damage signal activates the ATR-Chk1 signaling pathway, which in turn mediates a G2/M cell cycle arrest to prevent cells with damaged DNA from entering mitosis. researchgate.net If the damage is irreparable, this prolonged arrest ultimately culminates in apoptosis. researchgate.netsanger.ac.uk

A second major apoptotic pathway is initiated by the metabolite 6-thioguanosine triphosphate (TGTP). TGTP acts as a competitive antagonist for guanosine (B1672433) triphosphate (GTP) in binding to the small GTPase Rac1. mdpi.com This binding of TGTP to Rac1 prevents its activation, which is crucial for T-lymphocyte proliferation and survival signals. researchgate.netoup.com The inhibition of Rac1 converts a costimulatory signal into a pro-apoptotic one, leading to the apoptosis of activated T cells. mdpi.comoup.com

The induction of apoptosis by thiopurines also involves the mitochondrial pathway. mdpi.com Thiopurines can disrupt mitochondrial function, leading to a loss of the mitochondrial transmembrane potential and an increase in the production of reactive oxygen species (ROS). nih.gov This mitochondrial stress results in the release of pro-apoptotic factors like cytochrome c, which activates caspases (such as caspase-9) and executes the apoptotic program. nih.goviomcworld.com Studies have shown that thiopurines can decrease the levels of the anti-apoptotic protein Bcl-2, further promoting cell death. iomcworld.com

Table 3: Molecular Mechanisms of Thiopurine-Induced Apoptosis and Cell-Cycle Arrest

| Mechanism | Key Metabolite(s) | Key Cellular Players | Outcome | Citation |

|---|---|---|---|---|

| Futile Mismatch Repair | S6-methylthioguanine (S6mG) | MutSα, ATR, Chk1 | G2/M cell-cycle arrest, DNA strand breaks, apoptosis | sanger.ac.ukresearchgate.net |

| Rac1 Inhibition | 6-Thioguanosine Triphosphate (TGTP) | Rac1, Vav1 | Blocks T-cell proliferation, induces apoptosis in activated T-cells | mdpi.comoup.com |

| Mitochondrial Disruption | Various thiopurine metabolites | Mitochondria, ROS, Bcl-2, Caspase-9 | Loss of mitochondrial potential, oxidative stress, caspase activation, apoptosis | mdpi.comnih.goviomcworld.com |

Genetic Determinants of 1 Methylthioguanine Metabolism and Cellular Efficacy

Genetic Polymorphism of Thiopurine Methyltransferase (TPMT)

Thiopurine S-methyltransferase (TPMT) is a critical enzyme in the metabolism of thiopurine drugs. viapath.co.uk Its activity is largely dictated by genetic polymorphisms, which can lead to significant inter-individual differences in drug metabolism and response. researchgate.net The TPMT gene, located on chromosome 6p22.3, has numerous identified variant alleles, many of which result in decreased enzyme activity. gbcbiotech.com This genetic variation leads to a trimodal distribution of enzyme activity within the population: approximately 89% have normal (high) activity, about 11% have intermediate activity, and roughly 0.3% have low to no activity. gvsu.edu

Over 20 variants of the TPMT gene have been identified, but a few key alleles are responsible for the majority of cases of TPMT deficiency. nih.gov The most prevalent non-functional alleles in many populations are TPMT2, TPMT3A, and TPMT*3C, which collectively account for 80-95% of inherited TPMT deficiency. jpedres.org The mechanism for reduced activity often involves enhanced degradation of the mutant enzyme proteins. gbcbiotech.com

TPMT*2 : This variant results from a single nucleotide polymorphism (SNP) and leads to the production of an unstable enzyme that is rapidly degraded, causing low protein levels and catalytic activity. gbcbiotech.com

TPMT*3A : This is the most common variant allele in Caucasian populations and contains two different SNPs. jpedres.org It also leads to the accelerated degradation of the TPMT protein, resulting in significantly decreased enzyme activity. pnas.orggbcbiotech.com

TPMT3B : This allele is rare and contains only one of the two SNPs found in TPMT3A. gbcbiotech.com It is associated with decreased enzyme function. jpedres.org

TPMT3C : This is the most common variant allele in East Asian and African-American populations. gbcbiotech.com It also results in an enzyme with reduced stability and activity, though the effect may be less pronounced than that of TPMT3A. gbcbiotech.com

Other Variants : Alleles such as TPMT4 are also studied, and many other rare variants (TPMT5 through TPMT*25) are known to exist, some of which are suspected of causing enzyme deficiency. nih.govnaspghan.org

The impact of these common allelic variants on TPMT enzyme function is summarized in the table below.

| TPMT Allelic Variant | Associated SNPs | Impact on Enzyme Activity and Protein | Population Prevalence Notes |

| TPMT1 | Wild-type | Normal enzyme activity and protein levels. jpedres.org | The most common allele across populations. nih.gov |

| TPMT2 | c.238G>C | Leads to a prominent decrease in TPMT protein levels and low catalytic activity due to rapid protein degradation. gbcbiotech.comjpedres.org | A relatively rare allele. gbcbiotech.com |

| TPMT3A | c.460G>A and c.719A>G | Results in an apparent lack of enzyme activity due to enhanced degradation of the mutant protein. gbcbiotech.comjpedres.org | The most common deficiency allele in Caucasians. gbcbiotech.com |

| TPMT3B | c.460G>A | Can result in an apparent lack of enzyme activity. jpedres.org It is a rare allele. gbcbiotech.com | Rare, often linked with 3C to form *3A. gbcbiotech.com |

| TPMT3C | c.719A>G | Causes a prominent decrease in TPMT protein levels, leading to reduced enzyme activity. gbcbiotech.comjpedres.org | The most frequent allele in Asian and African populations. gbcbiotech.comjpedres.org |

The level of TPMT activity directly dictates the metabolic routing of thiopurines, influencing the balance between cytotoxic and inactivated metabolites. In individuals with normal TPMT function, a significant portion of the drug is shunted towards S-methylation, producing metabolites like methylthioinosine monophosphate (MeTIMP) and subsequently 1-Methylthioguanine (B102985). nih.govaacrjournals.org

Conversely, in individuals with intermediate or low TPMT activity due to genetic polymorphisms, this methylation pathway is impaired. pnas.org This leads to a redirection of the metabolic flow, causing a greater proportion of thiopurines to be converted into the primary cytotoxic metabolites, 6-thioguanine (B1684491) nucleotides (6-TGNs). pnas.orgmdpi.com The accumulation of these active 6-TGNs is responsible for the therapeutic effect but also for dose-limiting toxicity. pnas.org In some cases, individuals with very high TPMT activity may preferentially produce methylated metabolites, leading to high concentrations of methylmercaptopurine (MeMP) and a high MeTIMP/6-TGN ratio, which has been associated with therapy unresponsiveness. naspghan.orgdiva-portal.org

| TPMT Activity Level | Genetic Status Example | Impact on 6-Thioguanine Nucleotides (6-TGNs) | Impact on Methylated Metabolites (e.g., MeTIMP) |

| Normal/High | Homozygous Wild-Type (1/1) | Normal levels; risk of sub-therapeutic levels if activity is very high. mdpi.comnaspghan.org | Efficiently produced; can be high in "shunters". naspghan.orgdiva-portal.org |

| Intermediate | Heterozygous (1/3A) | Increased accumulation; higher risk of toxicity. pnas.orgnih.gov | Reduced production compared to normal. pnas.org |

| Low/Deficient | Homozygous Variant (3A/3A) | Extensive accumulation; high risk of severe toxicity. pnas.orgarkansasbluecross.com | Severely reduced or absent production. pnas.org |

The cellular sensitivity to thiopurine drugs is inversely correlated with TPMT enzyme activity. nih.gov This differential sensitivity is a direct consequence of the altered balance of thiopurine metabolites driven by TPMT function.

Low/Deficient TPMT Activity : Individuals with two non-functional TPMT alleles (homozygous variants) have little to no ability to methylate and inactivate thiopurines. jpedres.org This results in a massive accumulation of intracellular 6-TGNs, leading to extreme cellular sensitivity and a high risk of severe, life-threatening hematopoietic toxicity when standard doses are administered. pnas.orgarkansasbluecross.com

Intermediate TPMT Activity : Heterozygous individuals, who have one functional and one non-functional allele, exhibit intermediate enzyme activity. jpedres.org They accumulate higher levels of 6-TGNs than those with normal activity and are therefore more sensitive to thiopurines, placing them at an increased risk for toxicity. pnas.orgnih.gov

Normal TPMT Activity : Individuals homozygous for the wild-type allele have normal TPMT function and can effectively methylate thiopurines. nih.gov They are least sensitive to the drugs' toxic effects and can generally tolerate standard doses, although those with exceptionally high activity may metabolize the drug so rapidly that therapeutic levels of 6-TGNs are not achieved. naspghan.org

Influence of TPMT Polymorphism on the Relative Abundance of Thiopurine Metabolites

Contributions of Other Genetic Factors to Thiopurine Metabolite Profiles (e.g., NUDT15, ITPA)

While TPMT is a primary determinant of thiopurine metabolism, it does not account for all the observed inter-individual variability in drug response. nih.gov Research has identified other key genetic players, notably Nudix hydrolase 15 (NUDT15) and inosine (B1671953) triphosphate pyrophosphatase (ITPA), that also influence metabolite profiles and cellular efficacy. researchgate.net

Variants in the NUDT15 gene are a major cause of thiopurine intolerance, particularly in populations of Asian and Hispanic descent. oup.comfrontiersin.org The NUDT15 enzyme functions as a crucial deactivator of the highly cytotoxic metabolite thioguanosine triphosphate (TGTP), converting it to the less toxic thioguanosine monophosphate (TGMP). mdpi.comnorththamesgenomics.nhs.uk Loss-of-function variants in NUDT15 prevent this detoxification step, leading to the accumulation of TGTP, which increases DNA damage and cell death, resulting in severe toxicity. norththamesgenomics.nhs.ukresearchgate.net

The role of inosine triphosphate pyrophosphatase (ITPA) is also implicated in thiopurine metabolism. The ITPA enzyme metabolizes purine (B94841) analogues, and genetic variants that reduce its activity can lead to the accumulation of potentially toxic metabolites like 6-thio-inosine triphosphate (6-thio-ITP). nih.govresearchgate.net However, the clinical significance of ITPA polymorphisms in predicting thiopurine toxicity remains a subject of debate, with some studies finding no significant association beyond the risks identified by TPMT and NUDT15 status. frontiersin.orgrevistagastroenterologiamexico.org

Mechanisms of Inter-Individual Variation in Thiopurine Biotransformation

The significant variation in how individuals metabolize thiopurines is a multifactorial phenomenon arising from a complex interplay of genetic and non-genetic factors. researchgate.net

A primary mechanism is the genetic polymorphism within key metabolic enzymes. For TPMT, common variants such as TPMT2 and TPMT3A encode unstable proteins that are targeted for rapid degradation, which is the molecular basis for the resulting low enzyme activity. pnas.orggbcbiotech.com This impaired S-methylation capacity directly shunts metabolism towards the production of cytotoxic 6-TGNs. pnas.org Similarly, loss-of-function variants in NUDT15 cripple the cell's ability to dephosphorylate and detoxify active thioguanine triphosphates. norththamesgenomics.nhs.uk

The ethnic-specific distribution of these polymorphisms is another major source of variation. nih.gov For instance, TPMT variants are more common in European and African populations, whereas NUDT15 variants are the predominant cause of thiopurine intolerance in Asian populations. oup.com

Furthermore, variability can arise from the cumulative or interactive effects of polymorphisms in multiple genes within the metabolic pathway, including not only TPMT and NUDT15, but also ITPA and other enzymes like xanthine (B1682287) dehydrogenase (XDH). diva-portal.orgnih.gov This suggests that an individual's unique combination of genetic variants across several genes ultimately shapes their specific thiopurine metabolite profile and clinical outcome. diva-portal.org

Advanced Research Methodologies for the Study of 1 Methylthioguanine

Analytical Techniques for Quantification and Structural Elucidation

A suite of powerful analytical methods is employed to accurately measure and characterize 1-methylthioguanine (B102985) and related thiopurine metabolites in various biological and experimental settings.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a cornerstone for the sensitive and specific quantification of thiopurine metabolites, including 1-methylthioguanine's precursor, 6-thioguanine (B1684491) (6-TG), and its methylated derivatives, in biological samples such as red blood cells (RBCs) and cellular DNA. researchgate.netfrontiersin.orgnih.govresearchgate.netnih.gov This technique offers significant advantages in therapeutic drug monitoring and research due to its high precision and ability to distinguish between different metabolites. nih.govannlabmed.org

Methodologies have been developed to measure thiopurine nucleotides in RBCs, which often involve hydrolysis to release the purine (B94841) bases for subsequent LC-MS/MS analysis. frontiersin.org For instance, a validated LC-MS/MS method for quantifying 6-thioguanine nucleotides (6-TGN) and 6-methylmercaptopurine (B131649) nucleotides (6-MMPN) in RBCs demonstrated a lower limit of quantification (LLOQ) of 0.2 μmol/L for 6-TG (approximately 50 pmol/8 × 10⁸ RBCs) and 4 μmol/L for 6-MMP (approximately 1,000 pmol/8 × 10⁸ RBCs), with a total imprecision of less than 3.0%. researchgate.netnih.govresearchgate.net Another method reported a linear range of 0.1–10 µmol/L for 6-TGN and 0.5–100 µmol/L for 6-MMPN. annlabmed.org These methods are crucial for monitoring patients undergoing thiopurine therapy to prevent adverse effects. researchgate.netfrontiersin.orgnih.govresearchgate.net

LC-MS/MS is also instrumental in quantifying DNA-incorporated thioguanine (DNA-TG), which is considered a more direct marker of the cytotoxic effects of thiopurines. nih.gov An assay developed for DNA-TG using LC-MS/MS reported a linearity range of 10.0–5,000.0 fmol TG/µg DNA. nih.gov The precision of this method was high, with intra- and inter-day coefficients of variation at 3.4% and 5.8% for 80 fmol TG/µg DNA, and 4.9% and 5.3% for 800 fmol TG/µg DNA, respectively. nih.gov

The quantitative analysis is typically performed in multiple reaction-monitoring (MRM) mode, which enhances specificity. For example, the transition of m/z 168.0→150.9 is used for 6-TGN. annlabmed.org The use of stable isotope-labeled internal standards is critical for correcting for matrix effects and improving accuracy. nih.gov

Table 1: Performance Characteristics of LC-MS/MS Methods for Thiopurine Metabolite Quantification

| Analyte | Matrix | LLOQ | Linear Range | Precision (CV%) | Reference |

|---|---|---|---|---|---|

| 6-TG | Red Blood Cells | ~50 pmol/8 × 10⁸ RBCs | Not Specified | <3.0% | researchgate.netnih.govresearchgate.net |

| 6-TGN | Red Blood Cells | Not Specified | 0.1–10 µmol/L | Not Specified | annlabmed.org |

| DNA-TG | Leukocyte DNA | Not Specified | 10.0–5,000.0 fmol TG/µg DNA | 3.4-5.8% | nih.gov |

Stable isotope dilution (SID) coupled with LC-MS/MS is a gold-standard method for the highly accurate and sensitive quantification of DNA adducts, including 6-thio-2′-deoxyguanosine (SdG) and S6-methylthio-2′-deoxyguanosine (S6mdG), the deoxynucleoside form of 1-methylthioguanine. scispace.comnih.govresearchgate.netnih.gov This approach involves spiking a sample with a known amount of a stable isotope-labeled analogue of the analyte, which serves as an internal standard. springernature.com This internal standard behaves identically to the analyte during sample preparation and analysis, correcting for any losses or variations and thus ensuring high accuracy. upenn.edu

This methodology has been successfully applied to measure the incorporation of thiopurines into the DNA of cultured human cells. nih.govresearchgate.netnih.gov In one such study, [U-¹⁵N₅]-SdG and D₃-S⁶mdG were used as internal standards to quantify SdG and S⁶mdG in the genomic DNA of various cancer cell lines. nih.gov The use of these labeled standards allowed for precise measurement even at very low levels. The limits of quantification (LOQs) for SdG and S⁶mdG in nucleoside mixtures from genomic DNA were determined to be 62 and 0.6 fmol, respectively. nih.gov

Another study developed an LC-MS/MS assay to measure DNA-incorporated 6-thioguanine (DNA-TG) using isotope-labeled TG-d3 and guanine-d3 as internal standards. nih.gov This method demonstrated excellent accuracy, with a bias of –10.4% to –3.5%, and recovery ranging from 85.7% to 116.2%, without significant matrix effects. nih.gov Similarly, a method to quantify 2'-deoxythioguanosine (dTG) in human DNA after hydrolysis used isotope-labeled standards and achieved a lower limit of detection of 0.003 nmol/L for dTG. nih.govresearchgate.net The precision of this method was high, with intra- and inter-assay imprecision ranging from 3.0% to 5.1% and 8.4% to 10.9%, respectively. nih.govresearchgate.net

The application of SID-LC-MS/MS has been crucial in understanding the metabolic fate of thiopurines at the DNA level, revealing the extent of incorporation and subsequent methylation to form S6-methylthioguanine. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and purity assessment of synthesized compounds like 1-methylthioguanine.

Nuclear Magnetic Resonance (NMR) provides detailed information about the chemical structure of a molecule by analyzing the magnetic properties of its atomic nuclei. For 1-methylthioguanine, ¹H NMR would show characteristic peaks, such as a signal around δ 8.2 ppm for the guanine (B1146940) protons and a signal around δ 2.5 ppm for the methyl group protons, confirming the presence and chemical environment of these key functional groups.

Mass Spectrometry (MS) determines the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and fragmentation patterns that can further confirm its structure. rsc.org For 1-methylthioguanine, the expected m/z would be approximately 167.2. High-resolution mass spectrometry (HRMS) can provide even more precise mass measurements, helping to deduce the elemental composition. nih.gov MS is also a primary tool for assessing purity, often used in conjunction with a separation technique like HPLC. illinois.edu A high purity threshold, often ≥95%, is typically required for compounds used in biological studies.

Together, NMR and MS provide unambiguous confirmation of the identity and purity of 1-methylthioguanine, ensuring the reliability of data generated in subsequent biological and mechanistic studies.

UV-Visible (UV-Vis) spectroscopy is a straightforward and widely used method for determining the concentration of compounds in solution during in vitro experiments. nih.gov This technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution (A = εlc). nih.govrepligen.com

To determine the concentration of a compound like 1-methylthioguanine, its molar extinction coefficient (ε) at a specific wavelength (λmax) must be known. repligen.com The λmax is the wavelength at which the compound exhibits maximum absorbance. For 1-methylthioguanine, the λmax is approximately 260 nm. For its parent compound, 6-thioguanine, the λmax is around 342 nm. acs.org

The procedure involves preparing a calibration curve by measuring the absorbance of several solutions of the compound at known concentrations. researchgate.net This creates a linear plot of absorbance versus concentration, from which the concentration of an unknown sample can be determined by measuring its absorbance. researchgate.net This method is particularly useful for quickly verifying concentrations of stock solutions or samples in cell culture media before conducting experiments. thermofisher.comlibretexts.org

While UV-Vis spectroscopy is a powerful tool, it's important to note that the presence of other substances in the solution that absorb at the same wavelength can interfere with the measurement. mdpi.com Therefore, it is most effective with purified compounds or in systems where the background absorbance is known and can be corrected for. acs.org

Table 2: Spectroscopic Properties of Thiopurine Analogs

| Compound | λmax | Reference |

|---|---|---|

| 1-Methylthioguanine | ~260 nm | |

| 6-Thioguanine | 342 nm | acs.org |

| NADH | 340 nm | libretexts.org |

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry for Compound Purity and Structural Validation

In Vitro Cell Culture Models for Mechanistic Investigations

In vitro cell culture models are essential for dissecting the molecular mechanisms underlying the biological effects of 1-methylthioguanine and its precursors. The use of established human cancer cell lines provides a controlled environment to study cellular responses such as DNA incorporation, cytotoxicity, and cell death pathways.

A variety of human leukemic and carcinoma cell lines have been employed to investigate the effects of thiopurines, including the formation and consequences of 1-methylthioguanine. nih.govnih.gov These cell lines serve as valuable models because they represent different types of cancers where thiopurines are used clinically or have potential applications.

Jurkat T, HL-60, CCRF-CEM, and K-562: These are all human leukemia cell lines. nih.govnih.govaacrjournals.orgaacrjournals.orgnih.gov Studies using these cells have been pivotal in understanding the incorporation of 6-thioguanine into DNA and its subsequent methylation. For instance, after treatment with 3 µM 6-thioguanine for 24 hours, the percentage of guanine replaced by 6-thioguanine in DNA was approximately 10% in Jurkat T cells, 7.4% in HL-60 cells, 7% in CCRF-CEM cells, and 3% in K-562 cells. nih.govnih.govacs.orgnih.gov However, the conversion of the incorporated 6-thioguanine to S6-methylthioguanine was found to be very low in these leukemic cell lines (less than 0.02%). nih.govnih.gov The cytotoxicity of 6-thioguanine was also shown to correlate with the level of its incorporation into DNA in these cell lines, with Jurkat T cells being the most sensitive. nih.gov

HCT-116: This is a human colorectal carcinoma cell line. nih.govnih.gov In contrast to the leukemic cell lines, HCT-116 cells showed much lower incorporation of 6-thioguanine into their DNA (approximately 0.2% of guanine replaced after treatment with 3 µM 6-thioguanine for 24 hours). nih.govnih.gov However, a higher proportion of the incorporated 6-thioguanine was converted to its methylated form, with about 5 out of 10,000 molecules of 6-thioguanine being methylated. nih.govnih.gov

These cell line models allow researchers to perform detailed mechanistic studies, such as assessing DNA damage, apoptosis, and the role of specific enzymes like thiopurine S-methyltransferase (TPMT) in the metabolism and effects of these compounds. aacrjournals.orgaacrjournals.orgriken.jp

Table 3: Incorporation of 6-Thioguanine (SG) into DNA of Various Human Cancer Cell Lines

| Cell Line | Cell Type | % Guanine Replaced by SG* | Conversion to S6-Methylthioguanine* | Reference |

|---|---|---|---|---|

| Jurkat T | Leukemia | ~10% | <0.02% | nih.govnih.govnih.gov |

| HL-60 | Leukemia | ~7.4% | <0.02% | nih.govnih.govnih.gov |

| CCRF-CEM | Leukemia | ~7% | <0.02% | nih.govnih.govnih.gov |

| K-562 | Leukemia | ~3% | <0.02% | nih.govnih.govacs.orgnih.gov |

| HCT-116 | Colorectal Carcinoma | ~0.2% | ~0.05% | nih.govnih.gov |

\After treatment with 3 µM 6-thioguanine for 24 hours.*

Generation of Gene-Edited and Overexpression Cell Models for Specific Enzymatic Pathway Analysis (e.g., TPMT overexpression)

The study of 1-methylthioguanine's role in cellular processes is greatly enhanced by the generation of specialized cell models. Gene-editing technologies, such as CRISPR/Cas9, and overexpression systems are pivotal in dissecting the enzymatic pathways involved in its metabolism, with a particular focus on thiopurine S-methyltransferase (TPMT).

Researchers can create cell lines with specific genetic modifications to investigate the impact of TPMT activity on 1-methylthioguanine's effects. For instance, cell lines can be engineered to overexpress the wild-type TPMT allele (TPMT *1) or to express common variants associated with altered enzyme activity, such as TPMT *3A. plos.org By comparing these engineered cell lines to control cells, scientists can elucidate the precise role of TPMT in the methylation of 6-thioguanine to 1-methylthioguanine.

Studies have demonstrated that overexpressing functional TPMT can alter cellular responses to thiopurine drugs. plos.org For example, in murine inner ear cell lines, the overexpression of wild-type TPMT (TPMT *1) has been shown to mitigate cisplatin-induced toxicity. plos.org This suggests that TPMT activity, which leads to the formation of methylated metabolites like 1-methylthioguanine, plays a significant role in cellular detoxification pathways.

The generation of these models allows for controlled experiments to analyze the downstream effects of 1-methylthioguanine formation. By modulating TPMT expression, researchers can study the subsequent incorporation of thiopurines into DNA and the resulting cellular consequences. These models are invaluable for understanding the pharmacogenomic implications of TPMT variants and their influence on thiopurine metabolism and efficacy. nih.govnih.gov

Table 1: Examples of Gene-Edited and Overexpression Cell Models

| Cell Model Type | Genetic Modification | Purpose of Model | Key Findings |

|---|---|---|---|

| TPMT Overexpression | Stable transfection with a vector containing the TPMT*1 allele | To study the effects of normal/high TPMT activity on thiopurine metabolism and cellular response. | Increased formation of methylated thiopurines; may alter sensitivity to other drugs like cisplatin. plos.org |

| TPMT Variant Expression | Stable transfection with vectors containing TPMT variant alleles (e.g., TPMT*3A) | To investigate the impact of reduced TPMT function on drug metabolism and toxicity. | Lower levels of methylated thiopurines; potentially increased cellular toxicity from parent thiopurine drugs. plos.org |

| TPMT Knockout/Knockdown | Use of CRISPR/Cas9 or siRNA to disrupt or reduce TPMT gene expression. plos.org | To simulate TPMT deficiency and study the consequences for thiopurine metabolism. | Absence or significant reduction of 1-methylthioguanine formation; accumulation of parent thiopurine and its other metabolites. |

Application of Advanced Cellular Models (e.g., 3D organoids, immortalized cell lines) for Complex Biological Studies

To better recapitulate the complexity of human tissues, researchers are increasingly turning to advanced cellular models like 3D organoids and immortalized cell lines for studying the biological impact of 1-methylthioguanine. These models offer significant advantages over traditional 2D cell cultures by providing a more physiologically relevant environment. facellitate.commdpi.com

Immortalized cell lines , which have been genetically modified to proliferate indefinitely, provide a consistent and readily available system for initial and high-throughput studies. facellitate.com While they are a valuable tool, they may not fully represent the heterogeneity of primary tissues. facellitate.com

3D organoids , on the other hand, are self-organizing structures grown from stem cells or patient-derived tissues that mimic the architecture and function of specific organs. thermofisher.commdpi.com Cancer organoids, or tumoroids, can accurately reflect the genetic and molecular characteristics of the original tumor, making them powerful tools for cancer research. thermofisher.com These models can be used to study how 1-methylthioguanine and its parent compounds affect cell growth, differentiation, and death in a context that more closely resembles an in vivo setting. thermofisher.commdpi.com

The use of these advanced models allows for the investigation of complex biological processes that are difficult to study in simpler systems. For example, researchers can use 3D organoids to explore the spatial distribution of 1-methylthioguanine within a tissue-like structure and its impact on different cell types. These models are also instrumental in understanding how the tumor microenvironment influences the metabolism and activity of thiopurines.

Table 2: Comparison of Advanced Cellular Models

| Model Type | Description | Advantages for 1-Methylthioguanine Research |

|---|---|---|

| Immortalized Cell Lines | Cells that can be subcultured indefinitely due to genetic modifications. facellitate.com | High reproducibility, ease of culture, suitable for large-scale screening. |

| 3D Organoids/Tumoroids | Self-assembled 3D cell cultures derived from stem cells or patient tissues that mimic organ structure and function. thermofisher.commdpi.com | Physiologically relevant architecture, cellular heterogeneity, potential for personalized medicine studies. thermofisher.commdpi.com |

Biochemical and Biophysical Characterization

Enzymatic Assays for Characterizing Thiopurine Methyltransferase Activity in Research Samples

The characterization of Thiopurine Methyltransferase (TPMT) activity is crucial for understanding the formation of 1-methylthioguanine. Various enzymatic assays are employed to measure TPMT activity in research samples, such as red blood cells. childrensmn.orgresearchgate.nettestcatalog.org These assays typically involve incubating a sample with a thiopurine substrate, like 6-thioguanine or 6-mercaptopurine (B1684380), and a methyl donor, S-adenosyl-L-methionine (SAM). acs.orguniprot.org The activity of the TPMT enzyme is then determined by quantifying the production of the methylated product, in this case, 1-methylthioguanine. researchgate.net

One common method for quantification is high-performance liquid chromatography (HPLC), which separates the methylated product from the other components in the reaction mixture. researchgate.net The amount of product formed over a specific time period is then used to calculate the enzyme's activity, often expressed in units like nanomoles of product per gram of hemoglobin per hour (nmol/g Hb/hr). researchgate.net Some assays may also use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for enhanced sensitivity and specificity. testcatalog.org

These enzymatic assays are essential for correlating TPMT phenotype (enzyme activity) with genotype (TPMT gene variations), which can influence an individual's ability to metabolize thiopurines. researchgate.nettesting.com The results from these assays help researchers understand how genetic differences can lead to variations in the production of 1-methylthioguanine and other methylated metabolites. It is important to note that several drugs can inhibit TPMT activity, potentially leading to falsely low results in these assays. testcatalog.orgmayocliniclabs.com

Table 3: Common Substrates and Products in TPMT Enzymatic Assays

| Substrate | Methylated Product |

|---|---|

| 6-Thioguanine (6-TG) | 6-Methylthioguanine (B125323) (1-methylthioguanine) |

| 6-Mercaptopurine (6-MP) | 6-Methylmercaptopurine |

| 6-Mercaptopurine riboside | 6-Methylmercaptopurine riboside |

Structural Biology Approaches to Elucidate Protein-Ligand Interactions

Understanding the interaction between 1-methylthioguanine and its biological targets at a molecular level is a key area of research. Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), are employed to determine the three-dimensional structures of proteins in complex with ligands like 1-methylthioguanine. drugtargetreview.comnih.gov These detailed structural snapshots provide invaluable insights into the binding mechanisms and can guide the design of new therapeutic agents. drugtargetreview.com

Biophysical techniques such as Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy complement structural studies by providing data on the kinetics and thermodynamics of binding. drugtargetreview.comnih.gov For instance, SPR can measure the on- and off-rates of ligand binding, while NMR can probe the interactions between a ligand and a protein in solution. drugtargetreview.comnih.gov These approaches are instrumental in building a comprehensive picture of how 1-methylthioguanine interacts with its protein partners. nih.gov

Computational Chemistry and Electronic Structure Calculations for Photobiological Studies

Computational chemistry and electronic structure calculations are powerful tools for investigating the photobiological properties of 1-methylthioguanine. mpg.deelsevier.com These methods allow researchers to study the behavior of the molecule upon absorption of light, which is particularly relevant given the known photosensitivity of thiopurines. nih.gov

Upon UVA irradiation, thiopurines can be excited to a singlet state, which can then transition to a reactive triplet state through intersystem crossing. nih.gov This triplet state can then transfer energy to molecular oxygen, generating singlet oxygen, a reactive oxygen species that can cause cellular damage. acs.orgnih.gov Computational methods, such as time-dependent density functional theory (TD-DFT), can be used to calculate the electronic transitions and predict the efficiency of intersystem crossing and subsequent singlet oxygen production. researchgate.net

Studies have shown that the substitution of a hydrogen atom with a methyl group at the sulfur position, as in 1-methylthioguanine, can decrease the efficacy of photosensitized singlet oxygen production compared to its parent compound, 6-thioguanine. nih.gov Electronic structure calculations can help to elucidate the underlying reasons for this difference by examining how methylation alters the electronic properties and excited-state dynamics of the molecule. acs.org These computational approaches provide a theoretical framework for understanding the phototoxicity of 1-methylthioguanine and for designing thiopurine derivatives with modified photobiological activities. researchgate.net

Chemical Synthesis Approaches for Modified Nucleic Acid Substrates

The synthesis of chemically modified nucleic acids containing 1-methylthioguanine is essential for a variety of research applications, including the study of DNA repair mechanisms, the development of therapeutic oligonucleotides, and the investigation of nucleic acid structure and function. nih.gov The primary method for synthesizing these modified oligonucleotides is solid-phase phosphoramidite (B1245037) chemistry. atdbio.comdokumen.pub

This process involves the sequential addition of protected nucleoside phosphoramidites to a growing oligonucleotide chain that is attached to a solid support. atdbio.com To incorporate 1-methylthioguanine into a specific position in a DNA or RNA sequence, a 6-thioguanosine (B559654) phosphoramidite building block is first synthesized. researchgate.net This modified phosphoramidite can then be used in the standard solid-phase synthesis cycle. The methylation of the thio group can be performed either on the nucleoside monomer before its conversion to a phosphoramidite or on the fully synthesized oligonucleotide containing 6-thioguanine.

The synthesis of these modified nucleic acid substrates allows for detailed investigations into the biological consequences of having 1-methylthioguanine present in DNA or RNA. For example, researchers can study how this modification affects DNA replication, transcription, and the binding of proteins to nucleic acids. Furthermore, the ability to synthesize oligonucleotides with precise modifications is crucial for developing nucleic acid-based therapies and diagnostic tools. nih.govuniv-tlse3.fr

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| 1-Methylthioguanine |

| 6-Mercaptopurine |

| 6-Methylmercaptopurine |

| 6-Methylmercaptopurine riboside |

| 6-Methylthioguanine |

| 6-Thioguanine |

| 6-Thioguanine riboside |

| Azathioprine (B366305) |

| Cisplatin |

Future Directions and Emerging Research Areas for 1 Methylthioguanine

Comprehensive Elucidation of Undiscovered Molecular Pathways and Interactions

While it is known that thiopurines exert their effects through incorporation into DNA and RNA and by modulating key cellular signaling pathways, the specific contributions of 1-MTG to these processes are not fully understood. researchgate.netresearchgate.net Future research will need to focus on identifying and characterizing novel molecular pathways directly influenced by 1-MTG. This includes a deeper investigation into its interactions with proteins beyond the established targets of thiopurine metabolites. For instance, the binding of the thiopurine metabolite 6-thioguanine (B1684491) triphosphate (6-TGTP) to the small GTPase Rac1 is a key mechanism of T-cell apoptosis. nih.gov It is crucial to investigate whether 1-MTG or its phosphorylated derivatives have similar or distinct interactions with Rac1 or other small GTPases, potentially modulating their activity and downstream signaling. nih.govnih.gov

Furthermore, the impact of 1-MTG on DNA and RNA structure and function warrants more detailed study. The incorporation of thioguanine nucleotides into nucleic acids is a known mechanism of cytotoxicity. researchgate.netfrontiersin.org Research should aim to elucidate how the N1-methylation of the guanine (B1146940) base in 1-MTG affects its incorporation into DNA and RNA, the stability of the resulting nucleic acid structures, and the subsequent recognition and processing by cellular machinery, such as the mismatch repair system. researchgate.net Understanding these nuanced interactions will provide a more complete picture of 1-MTG's role in thiopurine-induced cellular responses.

Development of Advanced Analytical Platforms for Ultra-Sensitive Metabolomic and Adduct Profiling

The accurate and sensitive quantification of 1-MTG and its various phosphorylated forms in biological samples is critical for understanding its pharmacokinetics and pharmacodynamics. Current analytical methods, while valuable, often face challenges in detecting the full spectrum of thiopurine metabolites at low concentrations. mdpi.commdpi.com The development of advanced analytical platforms, particularly those based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), is essential for achieving ultra-sensitive detection. mdpi.comresearchgate.net

Future efforts should focus on optimizing these methods to create a unified and standardized protocol for the comprehensive profiling of all 12 thiopurine nucleotides, including 1-MTG and its phosphorylated derivatives (MeTGMP). mdpi.com This will enable more precise metabolomic studies to correlate the levels of specific metabolites with clinical outcomes and adverse effects.

Furthermore, there is a growing need for methods to specifically detect and quantify 1-MTG adducts in DNA. The formation of DNA adducts is a key mechanism of genotoxicity. pnas.org Developing highly sensitive techniques to profile these adducts will be instrumental in assessing the mutagenic potential of 1-MTG and its contribution to therapy-related cancers. oup.com

| Analytical Technique | Application for 1-Methylthioguanine (B102985) | Key Advantages |

| Ion-Exchange Liquid Chromatography-Tandem Mass Spectrometry (IEC-ESI-MS/MS) | Quantification of 1-MTG and its phosphorylated metabolites in red blood cells. | High sensitivity (LLOQs 1–10 nmol/L), accuracy (95–105%), and precision (<10% intra-day and inter-day). mdpi.com |

| High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection | Measurement of thiopurine metabolites, including 1-MTG, in various biological matrices. | Established methodology, with fluorescence detection offering high specificity for certain compounds. nih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantification of thioguanine incorporated into leukocyte DNA (DNA-TG). | Provides a more direct measure of the therapeutically active metabolite at its site of action. nih.gov |

Systems Biology Approaches Integrating Multi-Omics Data to Model Thiopurine Action

The metabolic network of thiopurines is complex, involving multiple competing enzymatic pathways. nih.govresearchgate.net To fully comprehend the role of 1-MTG within this network, a systems biology approach is necessary. This involves integrating multi-omics data, including genomics (e.g., TPMT and NUDT15 genotypes), transcriptomics, proteomics, and metabolomics, to construct comprehensive computational models of thiopurine metabolism and action. nih.govmdpi.com

These models can help to simulate the flow of metabolites through different pathways under various genetic and physiological conditions. By incorporating data on 1-MTG levels, these models can predict how variations in enzyme activity, such as that of thiopurine S-methyltransferase (TPMT), influence the production of 1-MTG and its downstream effects. nih.govnih.gov This approach can help to explain inter-individual variability in drug response and toxicity. nih.gov

Investigation of 1-Methylthioguanine’s Photochemical Properties and Mechanisms of Phototoxicity

A significant and emerging area of research is the investigation of the photochemical properties of 1-MTG and its role in phototoxicity. Thiopurines are known photosensitizers that can lead to an increased risk of skin cancer upon exposure to UVA radiation. oup.comnih.gov While the photochemistry of 6-thioguanine is well-studied, the impact of methylation on these properties is an active area of investigation. nih.govacs.org

Recent studies have shown that 1-MTG exhibits distinct photophysical properties compared to 6-thioguanine. acs.orgnih.gov Upon UVA irradiation, 1-MTG can be excited to a triplet state, which can then generate reactive oxygen species (ROS) like singlet oxygen (¹O₂) through a Type II mechanism. nih.govnih.gov However, S-methylation has been observed to somewhat decrease the efficiency of singlet oxygen production compared to the parent compound. nih.gov

Intriguingly, research suggests that the double substitution of sulfur and a methyl group in 1-MTG opens up unique excited-state deactivation pathways, including a photodissociation channel that can generate highly reactive thiyl radicals. researcher.life This suggests that 1-MTG may contribute to phototoxicity through mechanisms other than or in addition to singlet oxygen production. Further research is needed to fully elucidate these photochemical pathways and their biological consequences, including the specific types of DNA damage induced by photoactivated 1-MTG. nih.gov

| Photochemical Property | 6-Thioguanine (6-TG) | 1-Methylthioguanine (me6-TG) |

| Absorption Maximum | 341 nm | 310 nm acs.org |

| Singlet Oxygen (¹O₂) Quantum Yield | ~0.25 nih.gov | 0.21 ± 0.02 acs.org |

| Primary Phototoxicity Mechanism | Type II (singlet oxygen production) nih.gov | Type II and potentially other pathways involving thiyl radicals. nih.govresearcher.life |

Exploration of 1-Methylthioguanine's Potential Beyond Traditional Thiopurine Analog Contexts, if Applicable

Given its unique chemical and photochemical properties, there is potential for 1-MTG to be explored in contexts beyond its role as a metabolite of thiopurine drugs. Its ability to absorb UVA light and generate reactive species could be harnessed for novel therapeutic or diagnostic applications. nih.govmdpi.com For instance, the photosensitizing properties of 1-MTG could potentially be exploited in photodynamic therapy (PDT) for certain localized diseases, although this would require extensive further research. researchgate.net

The structural modifications of the purine (B94841) core in 1-MTG (both thionation and methylation) could also serve as a basis for the design of new chemical probes or inhibitors for specific enzymes or cellular processes. acs.org Its interactions with various cellular components, once fully elucidated, might reveal novel targets for drug development. The exploration of these non-traditional applications will depend on a more thorough understanding of its fundamental chemistry and biology.

Q & A

Q. How can researchers ensure ethical rigor when studying 1-Methylthioguanine in animal models?

- Methodological Answer : Adhere to ARRIVE guidelines for in vivo studies: justify sample sizes via power analysis, report humane endpoints (e.g., tumor burden limits), and include sham-treated controls. Document approval from institutional animal care committees (IACUC) and compliance with NIH/AAALAC standards .

Q. What practices enhance the reproducibility of 1-Methylthioguanine research across laboratories?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products